REACTION_CXSMILES
|
FF.[CH3:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:9]([Li])[CH2:10][CH2:11][CH3:12].O.[C:15](=[O:18])(O)[O-].[Na+].[CH2:20]1[CH2:24]OC[CH2:21]1>>[C:5]1([CH2:15][OH:18])[C:4]2[CH2:24][C:20]3[C:9](=[CH:10][CH:11]=[CH:12][CH:21]=3)[C:3]=2[CH:8]=[CH:7][CH:6]=1 |f:1.2,3.4.5|
|
Name
|
fluorine
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
butyllithium hexane
|
Quantity
|
225 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Name
|
p-formaldehyde
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium bicarbonate water
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
O.C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the organic layer was washed twice with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The resulting solid in a paste form was recrystallized from a mixed solvent of hexane and ethanol
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=2C3=CC=CC=C3CC12)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |